N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride
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Overview
Description
N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 2-methylpyrazole with an appropriate alkylating agent, such as bromoethane, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methylpyrazole
- 3-methylpyrazole
- 4-methylpyrazole
- N-methylpyrazole
Uniqueness
N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H14ClN3 |
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Molecular Weight |
175.66 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-8-6-7-4-5-9-10(7)2;/h4-5,8H,3,6H2,1-2H3;1H |
InChI Key |
BAHOSUNZNWVIRH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=NN1C.Cl |
Origin of Product |
United States |
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